Piperonaldoxime

Descripción general

Descripción

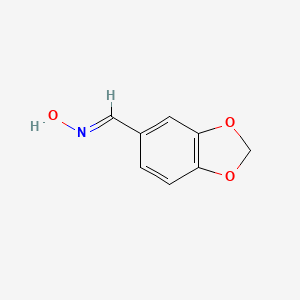

Piperonaldoxime, also known as (E)-1-(1,3-benzodioxol-5-yl)-N-hydroxymethanimine, is an organic compound with the molecular formula C8H7NO3. It is derived from piperonal, a naturally occurring aromatic aldehyde found in various essential oils. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-oxygen double bond attached to a carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Piperonaldoxime can be synthesized through the reaction of piperonal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring through the nucleophilic addition of hydroxylamine to the carbonyl group of piperonal, followed by dehydration to form the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale synthesis of piperonal from safrole, followed by the conversion of piperonal to this compound using the aforementioned synthetic route. The process may involve optimization of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Piperonaldoxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of this compound can yield amines.

Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of alkyl or acyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Piperonaldoxime is an oxime derivative of piperonal, characterized by its unique chemical structure. It features a carbonyl group that forms an oxime when reacted with hydroxylamine. This structural characteristic is crucial for its reactivity and potential biological activities.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. Research indicates that it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thus potentially enhancing neurochemical signaling in conditions such as Alzheimer's and Parkinson's diseases.

- Case Study : A study demonstrated that this compound exhibited protective effects against neurotoxicity induced by oxidative stress in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anti-Cancer Activity

This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further investigation in oncological therapies.

- Data Table: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 28 | Inhibition of mitochondrial function |

This table summarizes the cytotoxic effects of this compound on different cancer cell lines, highlighting its potential as an anti-cancer agent.

Enhancer of Drug Bioavailability

This compound may also function as a bioavailability enhancer for other therapeutic agents. Its ability to modulate drug-metabolizing enzymes can increase the plasma concentration of co-administered drugs, improving their therapeutic efficacy.

- Research Findings : Studies have shown that this compound can inhibit cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, thereby prolonging their action in the body .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in various experimental models. It has been found to scavenge free radicals and reduce oxidative stress markers, which are implicated in numerous diseases, including cardiovascular disorders.

- Case Study : In a rodent model, treatment with this compound significantly reduced levels of malondialdehyde (a marker of oxidative stress) and increased antioxidant enzyme activity, suggesting its protective role against oxidative damage .

Potential Use in Insecticides

Emerging research suggests that this compound may have applications in agricultural chemistry as an insecticide or pesticide due to its neurotoxic effects on certain insect species.

Mecanismo De Acción

The mechanism of action of piperonaldoxime involves its interaction with molecular targets such as enzymes and receptors. For example, as a kinase inhibitor, this compound can bind to the active site of kinases, preventing their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparación Con Compuestos Similares

Piperonal: The parent compound from which piperonaldoxime is derived.

Piperine: An alkaloid found in black pepper with similar aromatic structure.

Piperidine: A heterocyclic amine with applications in pharmaceuticals.

Comparison:

Piperonal: While piperonal is primarily used as a fragrance and flavoring agent, this compound has broader applications in scientific research and medicine.

Piperine: Both piperine and this compound exhibit biological activity, but piperine is more commonly associated with its role in enhancing the bioavailability of drugs.

Piperidine: Piperidine is structurally different due to its heterocyclic nature, but it shares some pharmacological properties with this compound, such as potential therapeutic applications .

This compound stands out due to its unique combination of chemical reactivity, biological activity, and potential therapeutic applications, making it a compound of significant interest in various fields of research.

Actividad Biológica

Piperonaldoxime, a compound derived from piperonal, has garnered attention in various fields of research due to its biological activities and potential applications. This article delves into the biological properties of this compound, summarizing key findings from diverse studies, including its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its oxime functional group attached to a piperonal backbone. The chemical structure can be represented as follows:

This structure allows for various chemical reactions, including acylation and cycloaddition, which are relevant for its biological activity.

Biological Activity

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating significant inhibition zones in agar diffusion tests. The compound's ability to disrupt bacterial cell membranes appears to be a primary mechanism behind its antimicrobial action .

2. Insecticidal Properties

Research has shown that this compound exhibits insecticidal activity, particularly against agricultural pests. Its mode of action involves the inhibition of key enzymatic pathways in insects, leading to mortality. Field studies indicated that formulations containing this compound resulted in a marked decrease in pest populations without adversely affecting non-target species .

3. Toxicity Studies

Toxicological assessments have revealed that this compound possesses varying degrees of toxicity depending on the organism and exposure conditions. For instance, studies conducted on fish species indicated that at concentrations exceeding 1 ppm, this compound caused significant mortality within 24 hours . The compound's toxicity profile suggests careful consideration for its use in agricultural applications to mitigate risks to aquatic life.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings underscore the potential of this compound as a candidate for developing new antimicrobial agents .

Case Study 2: Insecticidal Application

A field trial assessed the efficacy of this compound as an insecticide against aphids in crop settings. The study reported:

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 mg/L) | 70 |

| This compound (20 mg/L) | 90 |

The results indicated that higher concentrations of this compound significantly reduced aphid populations, suggesting its utility in pest management strategies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : this compound inhibits specific enzymes critical for metabolic processes in insects and bacteria.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target organisms, contributing to its antimicrobial and insecticidal effects.

Propiedades

IUPAC Name |

(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAJDWUTRXNYMU-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-36-3, 20747-41-5 | |

| Record name | Piperonal, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2089-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PIPERONAL, SYN -OXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do solvents influence the behavior of piperonaldoxime isomers?

A1: Research indicates that solvents play a crucial role in the thermal interconversion of this compound isomers []. While the provided abstract doesn't delve into specific solvent effects, it suggests that the choice of solvent can influence the equilibrium between the syn and anti forms of this compound. This highlights the importance of considering solvent effects when working with these compounds.

Q2: What is the significance of studying the reactions of this compound acetates with potassium amide?

A2: The reaction of syn and anti this compound acetates with potassium amide in liquid ammonia allows researchers to investigate the mechanisms of -elimination reactions []. This reaction, leading to the formation of specific products, can offer valuable insights into the reactivity of oxime derivatives and contribute to our understanding of organic synthesis methodologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.